molecular formula C20H10Cl3N3O4 B5008675 2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No. B5008675
M. Wt: 462.7 g/mol
InChI Key: XTTKOXIPOWDBKT-UHFFFAOYSA-N
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Description

The compound’s name suggests it is a benzamide derivative with multiple chloro and nitro substituents, and a benzoxazole ring. The IUPAC rules for nomenclature would be used to derive this name based on the structure .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact process would depend on the specific reactions used in the synthesis. Typically, nitration, chlorination, and amide coupling reactions might be involved .


Molecular Structure Analysis

The molecular structure would be determined based on the name. It would include a benzamide core structure, with chloro and nitro substituents, and a benzoxazole ring attached to the core structure .


Chemical Reactions Analysis

The compound, due to the presence of reactive nitro groups and chloro substituents, might undergo various reactions. These could include nucleophilic aromatic substitution reactions or reduction of the nitro groups .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. The presence of polar nitro groups and nonpolar chloro substituents would influence these properties .

Mechanism of Action

The mechanism of action would depend on the use of the compound. If it’s used as a drug, it would interact with biological targets in the body. The benzamide moiety is a common feature in many pharmaceuticals, so it might interact with enzymes or receptors in the body .

Safety and Hazards

As with any chemical, safety and hazards would need to be evaluated. This typically includes assessing toxicity, flammability, and environmental impact. Specific safety data may not be available if the compound is new or not widely studied .

Future Directions

Future research could involve studying the compound’s reactivity, stability, and potential uses. If it shows promising biological activity, it could be developed into a pharmaceutical drug .

properties

IUPAC Name

2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl3N3O4/c21-10-1-6-18-17(7-10)25-20(30-18)14-8-11(2-5-15(14)22)24-19(27)13-4-3-12(26(28)29)9-16(13)23/h1-9H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTKOXIPOWDBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=NC4=C(O3)C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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